molecular formula C19H27ClF3N3O3 B1671823 Evogliptin HCl CAS No. 1246960-27-9

Evogliptin HCl

货号: B1671823
CAS 编号: 1246960-27-9
分子量: 437.9 g/mol
InChI 键: QHQXWMKKQNSBTC-VQZRABBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evogliptin, also known as DA-1229, is a potent and selective DPP4 inhibitor (dipeptidyl peptidase 4 inhibitor). Evogliptin improves insulin resistance and delays the onset of diabetes. Evogliptin improves the insulin sensitivity in HF mice and delays the onset of diabetes in young db/db mice. DA-1229 monotherapy (5 mg for 12 weeks) improved HbA1c, fasting plasma glucose level, OGTT results and β-cell function. This drug was well tolerated in Korean subjects with type 2 diabetes mellitus.

科学研究应用

Diabetes Management

Efficacy and Safety:
Evogliptin has been shown to be effective in lowering HbA1c levels in patients with type 2 diabetes. In a study comparing its efficacy to linagliptin, evogliptin demonstrated a mean reduction in HbA1c of 0.85% after 12 weeks, which was maintained at 0.94% after 24 weeks, indicating non-inferiority to other DPP-4 inhibitors . The drug also improved glycemic variability without causing significant adverse events, making it a suitable option for managing diabetes .

Pharmacokinetics:
Evogliptin has a bioavailability of over 50%, with peak plasma concentration achieved within 3 to 5 hours post-administration. It binds approximately 46% to plasma proteins and does not significantly interact with food intake .

Cardiovascular Applications

Recent studies indicate that evogliptin may have protective effects against cardiovascular diseases, particularly calcific aortic valve disease (CAVD). In animal models, evogliptin administration significantly reduced calcification and inflammatory cytokine expression associated with CAVD .

Mechanism of Action:
The compound inhibits DPP-4 activity, which is linked to inflammation and fibrosis in cardiovascular tissues. By reducing these factors, evogliptin may help mitigate the progression of CAVD and improve overall cardiovascular health .

Ophthalmic Applications

Evogliptin has been investigated for its effects on pathological retinal neovascularization. In preclinical studies, it inhibited the activation of signaling pathways involved in vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting potential therapeutic benefits for conditions like diabetic retinopathy .

Research Findings:
In mice models, evogliptin administration led to significant reductions in neovascularization, highlighting its potential as an adjunct therapy for retinal diseases associated with diabetes .

Anti-inflammatory Effects

Emerging research suggests that evogliptin may possess anti-inflammatory properties. A study indicated that evogliptin tartrate exhibited pain relief comparable to indomethacin, suggesting its potential application in managing inflammatory pain conditions .

Case Studies:
Clinical trials are ongoing to assess the efficacy of evogliptin in broader inflammatory contexts, which could expand its therapeutic use beyond diabetes management.

Summary Table of Applications

Application AreaKey FindingsReferences
Diabetes ManagementNon-inferior HbA1c reduction compared to linagliptin; improved glycemic variability
Cardiovascular HealthReduces calcification and inflammatory markers in CAVD models
Ophthalmic ApplicationsInhibits VEGF-induced neovascularization; potential for diabetic retinopathy treatment
Anti-inflammatory EffectsComparable pain relief to indomethacin; potential for broader anti-inflammatory use

属性

CAS 编号

1246960-27-9

分子式

C19H27ClF3N3O3

分子量

437.9 g/mol

IUPAC 名称

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;hydrochloride

InChI

InChI=1S/C19H26F3N3O3.ClH/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1H/t12-,16-;/m1./s1

InChI 键

QHQXWMKKQNSBTC-VQZRABBESA-N

SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl

手性 SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.Cl

规范 SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DA-1229;  DA 1229;  DA1229;  Evogliptin;  Evogliptin hydrochloride.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evogliptin HCl
Reactant of Route 2
Evogliptin HCl
Reactant of Route 3
Evogliptin HCl
Reactant of Route 4
Evogliptin HCl
Reactant of Route 5
Evogliptin HCl
Reactant of Route 6
Evogliptin HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。